2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
Properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-21-12-16-3-1-2-4-18(16)24-26(21)13-15-7-9-25(10-8-15)22(28)17-5-6-19-20(11-17)29-14-23-19/h5-6,11-12,14-15H,1-4,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANGOSITCCRWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one represents a novel class of benzothiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
The molecular formula of the compound is with a molecular weight of 420.5 g/mol. The structure features a piperidine ring connected to a benzothiazole moiety and a hexahydrocinnolinone framework, which is critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to 2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 4.0 | Inhibition of IL-6 and TNF-α production |
These findings suggest that the compound may exert its effects by promoting apoptosis and inhibiting inflammatory pathways associated with tumor progression .
Anti-inflammatory Effects
In addition to its anticancer properties, benzothiazole derivatives have been reported to exhibit anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been documented in several studies. For example, compound B7 significantly reduced the levels of these cytokines in vitro at concentrations as low as 1 μM .
Study 1: Synthesis and Evaluation
A study conducted by Mortimer et al. (2006) synthesized various benzothiazole derivatives and evaluated their biological activities. Among these derivatives, one compound showed selective cytotoxicity against non-small cell lung cancer cell lines while sparing normal cells . This highlights the potential for targeted cancer therapies using benzothiazole-based compounds.
Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships has indicated that modifications to the benzothiazole nucleus can enhance anticancer activity. For instance, substituents at specific positions on the benzothiazole ring were found to improve potency against cancer cell lines . This suggests that further optimization of the compound could yield even more effective therapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to the target molecule have shown effectiveness against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. For instance, benzothiazole-based compounds are being investigated for their ability to interfere with cancer cell signaling pathways and promote cell cycle arrest .
Anti-inflammatory Effects
Research indicates that benzothiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes, making it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Antimicrobial Properties
Benzothiazole compounds exhibit significant antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, suggesting that the target compound could be effective in developing new antimicrobial agents .
Neurological Applications
There is ongoing research into the neuroprotective effects of benzothiazole derivatives. These compounds may help in managing neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the synthesis of various benzothiazole derivatives and their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the benzothiazole structure significantly enhanced anticancer activity compared to unmodified compounds .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, researchers evaluated the anti-inflammatory effects of a series of benzothiazole derivatives in animal models of induced inflammation. The findings revealed that these compounds reduced swelling and pain significantly, suggesting their potential use in therapeutic applications for chronic inflammatory conditions .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The target compound uniquely combines sulfur (benzothiazole) and nitrogen (piperidine, cinnolinone) heteroatoms, which may enhance binding specificity compared to oxygen-rich analogs like benzoxepino derivatives .
Physicochemical Properties
Table 2: Analytical Data Comparison
Key Findings :
- The target compound’s theoretical nitrogen content (10.36%) is lower than Compound 16 (10.92% found), reflecting differences in functional groups (e.g., benzothiazole vs. oxazole) .
- The IR carbonyl stretch in Compound 16 (1707 cm⁻¹) aligns with typical ester/propenoate C=O vibrations, whereas the target’s benzothiazole-carbonyl group may exhibit a similar or slightly shifted absorption .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of cinnoline derivatives typically involves multi-step coupling reactions. For example, piperidinylmethyl intermediates can be prepared via nucleophilic substitution between 4-(chloromethyl)piperidine derivatives and benzothiazole-carbonyl precursors. Yield optimization requires systematic screening of catalysts (e.g., Pd-based for cross-coupling), solvent polarity (DMF vs. THF), and temperature gradients (60–120°C). Post-synthetic purification via column chromatography with gradient elution (hexane/EtOAc) is critical to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and piperidine-cinnoline connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <5 ppm mass accuracy.
- HPLC-PDA : Employ C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect regioisomeric impurities .
Q. What biological targets are associated with the benzothiazole-cinnoline scaffold?
- Methodological Answer : The benzothiazole moiety is known to interact with kinase ATP-binding pockets, while cinnoline derivatives exhibit affinity for G-protein-coupled receptors. Prioritize target identification via:
- Literature Mining : Cross-reference structural analogs (e.g., 3-(4-benzylpiperazin-1-yl)-4-methylcinnoline) with reported bioactivity databases.
- In Silico Screening : Perform molecular docking against kinases (e.g., EGFR, VEGFR) using Glide or AutoDock .
Advanced Research Questions
Q. How can discrepancies between in vitro enzymatic assays and cell-based bioactivity data be resolved?
- Methodological Answer : Contradictions may arise from poor membrane permeability or intracellular metabolism. Address this by:
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P).
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Theoretical Alignment : Link results to pharmacokinetic models (e.g., compartmental analysis) to refine dose-response hypotheses .
Q. What computational strategies predict binding modes with novel targets, given the compound’s structural complexity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability.
- Quantum Mechanical (QM) Calculations : Use DFT (B3LYP/6-31G*) to optimize ligand geometry and charge distribution for docking accuracy.
- Consensus Scoring : Combine results from Rosetta, Schrödinger, and MOE to reduce false positives .
Q. How should stability studies be designed to evaluate hydrolytic degradation at physiological pH?
- Methodological Answer :
- Buffer Systems : Prepare phosphate buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate the compound at 37°C.
- Sampling Intervals : Collect aliquots at 0, 1, 2, 4, 8, 24, and 48 hours for HPLC analysis.
- Degradation Kinetics : Apply first-order kinetics to calculate half-life (t) and identify degradation products via HRMS fragmentation .
Q. What functional group modifications systematically probe pharmacological contributions of the benzothiazole and cinnoline moieties?
- Methodological Answer :
- Benzothiazole Modifications : Replace the 6-carbonyl group with sulfonamide or ester functionalities to assess electronic effects.
- Cinnoline Variations : Introduce electron-withdrawing groups (e.g., -NO) at position 4 to modulate π-π stacking interactions.
- Piperidine Substitutions : Test N-methyl vs. N-aryl derivatives to evaluate steric effects on target binding .
Q. What orthogonal methods distinguish regioisomeric impurities formed during synthesis?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers (e.g., piperidine-methyl vs. cinnoline-methyl positions).
- Ion Mobility-MS : Separate isomers based on collisional cross-section differences.
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients for enantiomeric resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
